Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate

Description

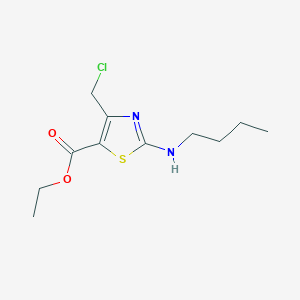

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a butylamino group at position 2, a chloromethyl group at position 4, and an ethyl ester at position 5 of the thiazole ring. Its molecular formula is C₁₁H₁₆ClN₂O₂S, with a molecular weight of 292.78 g/mol (calculated from and ). Notably, the chloromethyl group at position 4 may enhance reactivity, enabling further functionalization (e.g., nucleophilic substitution) for drug discovery or materials science applications.

Properties

IUPAC Name |

ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2S/c1-3-5-6-13-11-14-8(7-12)9(17-11)10(15)16-4-2/h3-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHGAFIRRZRYQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=C(S1)C(=O)OCC)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-amino-4-chloromethyl-1,3-thiazole-5-carboxylate with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Industrial methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of new thiazole derivatives with different functional groups.

Oxidation: Formation of oxidized thiazole derivatives.

Reduction: Formation of reduced thiazole derivatives.

Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

Biological Studies: The compound is used in studies investigating the biological activity of thiazole derivatives, including their antimicrobial and anticancer properties.

Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiazole ring structure also contributes to the compound’s ability to interact with biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole carboxylates exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 4, and 3. Below is a detailed comparison of Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Thiazole Carboxylates

Key Observations

Substituent Effects on Reactivity: The chloromethyl group in the target compound distinguishes it from analogs like Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate (methyl substituent) . Chloromethyl groups are electrophilic, facilitating reactions such as nucleophilic substitution, which is critical in prodrug design or polymer chemistry. In contrast, trifluoromethyl groups (e.g., in CAS 1171528-99-6) impart high metabolic stability and lipophilicity, making such compounds candidates for agrochemicals or CNS-targeting drugs .

Amino Group Variations: The butylamino substituent (C₄H₉NH-) in the target compound provides moderate lipophilicity compared to shorter-chain analogs (e.g., ethylamino in CAS 1171528-99-6). This may influence membrane permeability and pharmacokinetics .

Synthetic and Commercial Considerations :

- Several analogs, including the target compound, are discontinued (e.g., CymitQuimica’s Ref: 10-F426558), suggesting challenges in synthesis, stability, or demand .

- High-purity derivatives (e.g., 95% purity for CAS 886497-64-9) are available, indicating optimized synthetic routes for methyl-substituted analogs .

Biological Activity

Ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds. The data presented here is drawn from various authoritative sources to ensure a well-rounded understanding of the compound's properties.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 937598-26-0 |

| Molecular Formula | C11H17ClN2O2S |

| Molar Mass | 276.78 g/mol |

Structural Characteristics

The compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities. The presence of the chloromethyl group allows for further chemical modifications, enhancing its potential as a pharmaceutical agent.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

- Interaction with Biological Targets : The thiazole moiety interacts with various molecular targets, affecting critical biochemical pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A study conducted on several thiazole derivatives reported that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, indicating potent antibacterial activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.

Research Findings

In a screening assay for compounds affecting cancer cell viability, this compound displayed IC50 values ranging from 10 to 25 µM across various cancer cell lines, demonstrating promising anticancer activity .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with other thiazole derivatives:

| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| Ethyl 2-amino-4-(chloromethyl)-1,3-thiazole-5-carboxylate | Lacks butylamino group | Higher than target compound | Moderate |

| Ethyl 2-(methylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate | Contains methyl instead of butyl | Comparable | Lower |

| Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate | Lacks chloromethyl group | Lower | Higher |

This comparison highlights the unique structural features that contribute to the enhanced biological activities observed in this compound.

Q & A

Q. What are the standard synthetic routes for preparing ethyl 2-(butylamino)-4-(chloromethyl)-1,3-thiazole-5-carboxylate?

The compound is typically synthesized via condensation reactions. A general method involves refluxing a substituted aminothiazole precursor (e.g., 4-amino-thiazole derivatives) with chloroacetyl chloride or chloromethylating agents in ethanol or acetic acid. For example, glacial acetic acid can act as a catalyst, and substituted aldehydes/ketones may be used to introduce the butylamino group . Post-reaction, solvent evaporation under reduced pressure and recrystallization from ethanol or DMF/acetic acid mixtures are common purification steps .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structure of this compound?

- NMR : H NMR can identify the ethyl ester (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH), chloromethyl (δ ~4.5–5.0 ppm), and butylamino protons (δ ~3.2–3.5 ppm for N–CH). C NMR will show carbonyl carbons (ester: ~165–170 ppm; thiazole carbons: ~150–160 ppm) .

- FTIR : Peaks at ~1740 cm (ester C=O), ~1650 cm (thiazole ring), and ~750 cm (C–Cl stretch) confirm key functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~293 for [M+H]) and fragmentation patterns validate the molecular formula .

Q. What are the critical stability considerations for storing this compound?

The chloromethyl group is hydrolytically sensitive. Store the compound under inert atmosphere (N/Ar) at –20°C, away from moisture. Avoid prolonged exposure to light, as UV radiation may degrade the thiazole ring .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in polymorphic forms of this compound?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. For example, a triclinic P1 space group was resolved for a related thiazole derivative, with SHELXL refining anisotropic displacement parameters (R factor < 0.06). Dihedral angles between the thiazole ring and substituents (e.g., chlorophenyl: 45–72°) reveal conformational flexibility, which can explain polymorphism . Weak intermolecular interactions (e.g., C–H⋯O) stabilize crystal packing .

Q. How can contradictory bioactivity data from similar thiazole derivatives be analyzed methodologically?

- Structural-Activity Relationships (SAR) : Compare substituent effects. For example, replacing chloromethyl with nitro or methoxy groups alters electron density and hydrogen-bonding capacity, impacting target binding .

- Dose-Response Studies : Use Hill slopes to assess cooperativity in enzyme inhibition assays. For instance, IC values may vary due to differences in compound solubility or metabolic stability .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases or GPCRs) and validate with mutagenesis .

Q. What strategies optimize purity (>98%) for this compound in scale-up synthesis?

- Chromatography : Use flash column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate byproducts.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to maximize yield and purity .

- Analytical QC : Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to monitor purity .

Q. How can the reactivity of the chloromethyl group be exploited for functionalization?

The chloromethyl moiety undergoes nucleophilic substitution (S2) with amines, thiols, or alkoxides. For example:

- Reaction with NaN in DMF yields an azide intermediate for click chemistry .

- Coupling with piperazine derivatives in the presence of KCO generates tertiary amines for pharmacokinetic optimization .

Q. What computational approaches predict the compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.